Synthesis of Triphenylen-2-ylboronic Acid from 2-Bromotriphenylene: An In-depth Technical Guide
Synthesis of Triphenylen-2-ylboronic Acid from 2-Bromotriphenylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Triphenylen-2-ylboronic acid from its precursor, 2-bromotriphenylene. Triphenylen-2-ylboronic acid is a valuable building block in organic synthesis, particularly for the construction of complex polycyclic aromatic hydrocarbons and functional materials relevant to drug discovery and materials science. This document details two primary synthetic methodologies: the lithiation-borylation of 2-bromotriphenylene and the palladium-catalyzed Miyaura borylation. Detailed experimental protocols, quantitative data summarization, and visual representations of the reaction pathways and experimental workflow are provided to facilitate practical application in a research and development setting.
Introduction
Triphenylene and its derivatives are a class of polycyclic aromatic hydrocarbons characterized by their planar, rigid structure and unique electronic properties. These characteristics make them attractive scaffolds in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and novel therapeutic agents. The functionalization of the triphenylene core is crucial for tuning its physicochemical properties and for its incorporation into larger molecular architectures.
Triphenylen-2-ylboronic acid serves as a key intermediate for introducing the triphenylene moiety via carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Its synthesis from the readily available 2-bromotriphenylene is a critical transformation for researchers in organic synthesis and drug development. This guide outlines two robust and widely applicable methods for this conversion.
Synthetic Methodologies
Two principal synthetic routes for the preparation of Triphenylen-2-ylboronic acid from 2-bromotriphenylene are presented:
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Method A: Lithiation-Borylation
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Method B: Miyaura Borylation
Method A: Lithiation-Borylation of 2-Bromotriphenylene
This classic method involves a lithium-halogen exchange reaction to generate an organolithium intermediate, which is subsequently trapped with a borate ester to yield the desired boronic acid after acidic workup.[2][3][4]
Reaction Pathway:
Caption: Lithiation-Borylation Pathway.
Experimental Protocol:
A detailed, step-by-step protocol for the lithiation-borylation of 2-bromotriphenylene is provided below. Note: This is a generalized procedure and may require optimization.
Materials:
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2-Bromotriphenylene
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Triisopropyl borate or Trimethyl borate
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1 M Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexanes
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-bromotriphenylene (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
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Borylation: To the resulting solution of triphenylen-2-yllithium, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains at -78 °C.
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Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 1 M HCl. Stir vigorously for 1-2 hours to effect hydrolysis of the borate ester.
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Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x).
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Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/DCM) or by column chromatography on silica gel to afford Triphenylen-2-ylboronic acid.
Method B: Miyaura Borylation of 2-Bromotriphenylene
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[5][6][7][8] This method offers excellent functional group tolerance and often proceeds under milder conditions than the lithiation-borylation route. The initial product is the pinacol ester, which can be hydrolyzed to the boronic acid.
Reaction Pathway:
Caption: Miyaura Borylation Pathway.
Experimental Protocol:
A detailed, step-by-step protocol for the Miyaura borylation of 2-bromotriphenylene is provided below. Note: This is a generalized procedure and may require optimization.
Materials:
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2-Bromotriphenylene
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Bis(pinacolato)diboron (B₂pin₂)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
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Base (e.g., Potassium acetate (KOAc), Potassium carbonate (K₂CO₃))
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Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))
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Deionized water
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Ethyl acetate (EtOAc) or Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celatom® or Celite®
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotriphenylene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Solvent Addition: Add the anhydrous solvent via syringe.
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Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celatom® or Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc or DCM, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification of Pinacol Ester: Remove the solvent under reduced pressure. The crude Triphenylen-2-ylboronic acid pinacol ester can be purified by column chromatography on silica gel.
-
Hydrolysis (Optional): The purified pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like THF or acetone.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of aryl boronic acids via the described methods. The values for Triphenylen-2-ylboronic acid are illustrative and may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Parameters and Yields
| Parameter | Method A: Lithiation-Borylation | Method B: Miyaura Borylation |
| Starting Material | 2-Bromotriphenylene | 2-Bromotriphenylene |
| Key Reagents | n-BuLi, Trialkyl borate | B₂(pin)₂, Pd catalyst, Base |
| Solvent | Anhydrous THF | Anhydrous Dioxane or Toluene |
| Temperature | -78 °C to Room Temperature | 80-110 °C |
| Reaction Time | 12-16 hours | 12-24 hours |
| Typical Yield | 60-80% | 70-90% |
Table 2: Physicochemical Properties of Triphenylen-2-ylboronic acid
| Property | Value |
| CAS Number | 654664-63-8[9] |
| Molecular Formula | C₁₈H₁₃BO₂[9] |
| Molecular Weight | 272.11 g/mol [9] |
| Appearance | Solid[9] |
| Purity | >97%[9] |
| Storage | Inert atmosphere, 2-8 °C |
Experimental Workflow
The following diagram illustrates a general experimental workflow applicable to both synthetic methodologies, from reaction setup to product characterization.
Caption: General Experimental Workflow.
Conclusion
The synthesis of Triphenylen-2-ylboronic acid from 2-bromotriphenylene can be effectively achieved through either a lithiation-borylation sequence or a palladium-catalyzed Miyaura borylation. The choice of method may depend on the availability of reagents, the scale of the reaction, and the presence of other functional groups in more complex substrates. The lithiation-borylation route is a powerful and well-established method, while the Miyaura borylation offers milder conditions and broader functional group compatibility. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of triphenylene-based molecules for applications in medicinal chemistry and materials science. Further optimization of the presented conditions may be necessary to achieve optimal results for specific research applications.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. scispace.com [scispace.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 2-Triphenylenylboronic acid | CymitQuimica [cymitquimica.com]
